Product packaging for Dimethyl 4,4'-thiobisbutyrate(Cat. No.:CAS No. 50354-51-3)

Dimethyl 4,4'-thiobisbutyrate

Cat. No.: B12689639
CAS No.: 50354-51-3
M. Wt: 234.31 g/mol
InChI Key: UWLNIOIUTIBVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl 4,4'-thiobisbutyrate (CAS 50354-51-3) is an organic sulfur compound with the molecular formula C 10 H 18 O 4 S and a molecular weight of 234.31 g/mol . This compound is characterized by a structure featuring two ester-terminated butyrate chains linked by a sulfur atom, as indicated by its systematic IUPAC name, methyl 4-[(4-methoxy-4-oxobutyl)sulfanyl]butanoate . Key physical properties include a calculated density of 1.092 g/cm³ and a high boiling point of approximately 316.7 °C . The provided structural identifiers, including the SMILES string (C(C(=O)OC)CCSCCCC(=O)OC) and the InChIKey (UWLNIOIUTIBVPI-UHFFFAOYSA-N), facilitate its unambiguous identification in chemical databases and research documentation . While specific modern research applications for this exact compound are not extensively documented in the public domain, its molecular architecture suggests potential utility as a building block or intermediate in organic synthesis and materials science. The presence of both a thioether linkage and hydrolytically sensitive ester functional groups makes it a candidate for developing more complex sulfur-containing molecules or for use in polymer research. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4S B12689639 Dimethyl 4,4'-thiobisbutyrate CAS No. 50354-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50354-51-3

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

methyl 4-(4-methoxy-4-oxobutyl)sulfanylbutanoate

InChI

InChI=1S/C10H18O4S/c1-13-9(11)5-3-7-15-8-4-6-10(12)14-2/h3-8H2,1-2H3

InChI Key

UWLNIOIUTIBVPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCSCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Dimethyl 4,4'-thiobisbutyrate

The established pathways to synthesize this compound can be broadly categorized into two strategic approaches. The first approach involves the initial synthesis of the dicarboxylic acid backbone, 4,4'-thiobisbutyric acid, followed by a diesterification reaction. The second, more direct approach, involves forming the thioether linkage between two butyrate (B1204436) molecules that already possess the methyl ester functionality.

A common and efficient method follows the second approach, utilizing a nucleophilic substitution reaction. This route typically involves reacting two equivalents of a methyl 4-halobutyrate (such as methyl 4-chlorobutyrate or methyl 4-bromobutyrate) with a sulfur nucleophile like sodium sulfide (B99878). jove.com This reaction directly yields the target molecule in a single, high-yielding step.

Alternatively, the synthesis can commence from 4,4'-thiobisbutyric acid. This precursor is first prepared, often by the reaction of sodium sulfide with γ-butyrolactone or a 4-halobutyric acid, followed by acidification. The resulting diacid then undergoes an acid-catalyzed esterification with methanol (B129727) to afford the final product, this compound.

Esterification Reactions for Carboxyl Group Derivatization

When the synthetic route begins with 4,4'-thiobisbutyric acid, the derivatization of the terminal carboxyl groups is accomplished through esterification. The most prevalent method employed for this transformation is the Fischer-Speier esterification. This reaction involves heating the dicarboxylic acid in an excess of methanol, which serves as both the solvent and the reactant, in the presence of a strong acid catalyst. iium.edu.mylidsen.com

The mechanism is a nucleophilic acyl substitution. It proceeds through the following steps for each carboxylic acid group:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by another molecule of methanol or the conjugate base of the catalyst, to yield the final ester and regenerate the acid catalyst.

Given that the reaction is an equilibrium, specific conditions are used to drive it toward the product side to ensure a high yield of the diester. lidsen.com

Formation Mechanisms of the Thioether Linkage

The creation of the central carbon-sulfur-carbon bond is a critical step in the synthesis of this compound. The most direct established route relies on a bimolecular nucleophilic substitution (SN2) mechanism. jove.com

In this pathway, a strong sulfur nucleophile, typically the sulfide ion (S²⁻) from a source like sodium sulfide (Na₂S), attacks the electrophilic carbon atom of an alkyl halide, such as methyl 4-bromobutyrate. jove.com The reaction proceeds as follows:

The sulfide ion attacks the carbon atom bearing the halogen leaving group.

The reaction occurs in a single concerted step, where the C-S bond forms simultaneously as the carbon-halogen bond breaks.

This process is repeated, with the resulting intermediate (CH₃OOC(CH₂)₃S⁻) attacking a second molecule of methyl 4-halobutyrate to form the final symmetrical thioether.

The high nucleophilicity of sulfur-based anions makes this reaction efficient for forming thioethers. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in a polar aprotic solvent to enhance the rate of the SN2 reaction.

Catalytic Systems Employed in Synthesis

The choice of catalyst is crucial for both the esterification and thioether formation steps, significantly impacting reaction rates and yields.

For the esterification of 4,4'-thiobisbutyric acid, homogeneous Brønsted acids are traditionally used. These include:

Sulfuric Acid (H₂SO₄): A common, inexpensive, and effective catalyst for Fischer esterification. lidsen.com

Hydrochloric Acid (HCl): Another strong acid used to promote the reaction.

p-Toluenesulfonic Acid (TsOH): An organic-soluble strong acid that is also frequently employed.

In recent years, heterogeneous solid acid catalysts have gained prominence due to their ease of separation and reusability. Examples include macroporous ion-exchange resins like Amberlyst-15 and sulfated metal oxides. iium.edu.mynih.gov

For the thioether formation via the SN2 pathway, the reaction between an alkyl halide and sodium sulfide does not typically require a catalyst. However, if the reactants are present in immiscible liquid phases (e.g., an aqueous solution of sodium sulfide and an organic solution of the alkyl halide), a phase-transfer catalyst (PTC) can be employed to accelerate the reaction. When the synthesis involves a thiol as the nucleophile, a stoichiometric amount of base is used to generate the more reactive thiolate anion; this base is a reactant rather than a catalyst. pearson.com

Reaction StepCatalyst TypeSpecific ExamplesKey Advantages
Esterification Homogeneous AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH)High activity, low cost
Heterogeneous AcidAmberlyst-15, Sulfated ZirconiaEasy separation, reusability, less corrosive
Thioether Formation Phase-TransferQuaternary Ammonium Salts (e.g., TBAB)Enhances rate in biphasic systems
Base (for thiol routes)Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)Generates potent thiolate nucleophile

Novel Approaches and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry emphasizes the development of more environmentally benign and sustainable processes. For the synthesis of this compound, green chemistry principles can be applied to both the esterification and thioether formation steps.

In esterification , the primary green approach is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid with reusable solid acid catalysts. nih.gov These heterogeneous catalysts minimize acidic waste streams and simplify product purification. Furthermore, developing processes that operate under milder temperatures and pressures contributes to reduced energy consumption.

For thioether formation , green strategies focus on the choice of solvents and reagents. acsgcipr.org

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact.

Atom Economy: The direct reaction of sodium sulfide with two equivalents of methyl 4-halobutyrate is highly atom-economical.

Alternative Reagents: To avoid the use of highly odorous and volatile thiols, odorless thiol surrogates such as xanthates or thiourea can be used as the sulfur source. chemistrysteps.comresearchgate.net Catalyst-free and solvent-free reaction conditions, where the neat reactants are heated together, represent another promising green alternative that minimizes waste. researchgate.net

Optimization of Synthetic Conditions and Yields

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized for each synthetic step.

For the acid-catalyzed esterification of 4,4'-thiobisbutyric acid, key variables include:

Molar Ratio of Reactants: Since esterification is an equilibrium-limited reaction, using a large excess of methanol shifts the equilibrium towards the formation of the diester product. lidsen.com

Catalyst Concentration: Increasing the catalyst loading generally increases the reaction rate, but an optimal concentration must be found to balance reaction speed with potential side reactions and cost. researchgate.net

Temperature: Higher temperatures accelerate the reaction, but must be controlled below the boiling point of the alcohol (if in an open system) or managed in a sealed reactor to maintain pressure. unusida.ac.id

Water Removal: The continuous removal of water, a byproduct of the reaction, is one of the most effective ways to drive the reaction to completion and achieve high conversion rates. iium.edu.my

The following table illustrates the typical effect of various parameters on the conversion of a carboxylic acid during esterification, based on studies of similar compounds. researchgate.netresearchgate.net

ParameterCondition 1Conversion (%)Condition 2Conversion (%)Rationale
Methanol:Acid Molar Ratio 4:17510:192Le Châtelier's principle: excess reactant drives equilibrium to products.
Catalyst Loading (wt%) 1%685%95Higher catalyst concentration increases reaction rate.
Temperature (°C) 50657090Reaction rate increases with temperature (Arrhenius equation).
Water Content (initial) 0%955%70Product inhibition: presence of water shifts equilibrium to reactants.

For the synthesis of the thioether linkage via an SN2 reaction, optimization focuses on:

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. pearson.com

Temperature Control: The temperature is optimized to achieve a reasonable reaction rate without promoting side reactions, such as elimination (E2), especially if secondary alkyl halides were used.

Stoichiometry: Precise control of the reactant stoichiometry is important to ensure complete reaction and avoid the formation of byproducts.

Statistical methods, such as Design of Experiments (DoE) and Response Surface Methodology (RSM), can be employed to systematically study the interactions between these variables and identify the optimal conditions for achieving the highest possible yield and purity of this compound.

Chemical Reactivity and Mechanistic Investigations

Oxidation Mechanisms of Dimethyl 4,4'-thiobisbutyrate

The sulfur heteroatom in this compound is the primary site for oxidative attack, leading to the formation of sulfoxides and sulfones. The specific pathways and products are dependent on the nature of the oxidant and the reaction conditions.

Thermal oxidation of organic compounds often proceeds through free-radical chain reactions initiated by the formation of hydroperoxides. nih.gov In the case of sulfur-containing compounds, high temperatures can promote the formation of allylic and other alkyl radicals, which can then react with oxygen. nih.gov The thermal degradation of analogous polymeric systems containing ester and thioether linkages suggests that initial cleavage can occur at the ester bonds, followed by scission of the carbon-sulfur bonds. nih.gov

Kinetic analysis of thermal degradation is often performed using thermogravimetric analysis (TGA). mdpi.commdpi.com Methods such as the Kissinger and Flynn–Wall–Ozawa models are employed to determine the activation energy (Ea) of the degradation process. nih.govmdpi.com For related polymers, activation energies for thermal degradation have been observed to be in the range of 160-290 kJ/mol, indicating a multi-step degradation process. nih.gov The pre-exponential factor, which is related to the frequency of collisions in the correct orientation, is also a key parameter in kinetic analysis and is expected to be in good agreement with the activation energy. mdpi.com

Table 1: Representative Kinetic Models for Thermal Degradation Analysis

Kinetic Model Description Typical Application
Kissinger Method A model-fitting method that uses the peak temperature of the DTG curve at different heating rates to calculate activation energy. mdpi.com Determining the activation energy for a single-step degradation process. mdpi.com
Flynn–Wall–Ozawa (FWO) Method An isoconversional (model-free) method that determines the activation energy as a function of the extent of conversion, without assuming a specific reaction model. nih.govmdpi.com Analyzing complex, multi-step degradation processes where the mechanism may change with conversion. nih.gov
Kissinger–Akahira–Sunose (KAS) Method Another isoconversional method similar to FWO, used to evaluate the effective activation energy. mdpi.com Suitable for analyzing the kinetics of solid-state reactions. mdpi.com
Friedman Method A differential isoconversional method that calculates the instantaneous reaction rate at a given conversion. mdpi.com Provides a detailed understanding of how activation energy varies with the degree of conversion. mdpi.com

Photo-oxidation involves the degradation of a compound through reactions initiated by the absorption of light. nih.gov This process can occur through two primary mechanisms: Type I and Type II photo-oxidation. nih.govheraldopenaccess.us

Type I Photo-oxidation: In this mechanism, a photosensitizer absorbs light and is excited to a triplet state. It then participates in an electron or hydrogen transfer, leading to the formation of radicals and radical ions, such as hydroxyl and peroxyl radicals. nih.govheraldopenaccess.us

Type II Photo-oxidation: This pathway is characterized by the transfer of energy from the excited triplet state of the photosensitizer to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.govheraldopenaccess.us Singlet oxygen can then directly react with the substrate. heraldopenaccess.us

For sulfur-containing compounds, photo-oxidation can lead to the formation of sulfoxides. The specific degradation products of this compound would likely include the corresponding sulfoxide (B87167) and potentially further oxidation to the sulfone. Other degradation products could arise from the cleavage of the ester linkages, leading to smaller molecules. The presence of photosensitizers in a system can accelerate the rate of photo-degradation. heraldopenaccess.us

This compound can be oxidized by a variety of specific chemical reagents and environmental oxidants. Common laboratory oxidants that would readily oxidize the sulfide (B99878) to a sulfoxide include hydrogen peroxide and peroxy acids. Stronger oxidizing agents could lead to the formation of the sulfone.

Environmental oxidants such as hydroxyl radicals (•OH), which are highly reactive species found in the atmosphere, can also contribute to the degradation of this compound. nih.gov The reaction with •OH radicals typically proceeds via hydrogen atom abstraction from the alkyl chains or addition to the carbonyl group. nih.gov The rate constants for these reactions are crucial for determining the atmospheric lifetime of the compound. For similar molecules, the calculated rate coefficient for hydrogen atom abstraction by •OH radicals is on the order of 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov

Hydrolytic Degradation Mechanisms in Various Media

The ester functionalities in this compound are susceptible to hydrolysis, which involves the cleavage of the ester bond by reaction with water. fiveable.menih.gov This process can be catalyzed by acids or bases. The general mechanism for ester hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group.

The rate of hydrolytic degradation is influenced by several factors, including pH, temperature, and the presence of enzymes. nih.gov In acidic or basic media, the hydrolysis rate is significantly accelerated. For polymers containing ester linkages, hydrolysis can occur via two main mechanisms: random chain scission, where the polymer chain is broken at random points, and end scission, which occurs at the chain ends. fiveable.me This leads to a reduction in molecular weight and changes in the material's properties. fiveable.me The degradation of this compound would result in the formation of 4,4'-thiobisbutyric acid and methanol (B129727).

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

The study of reaction kinetics provides quantitative information about the rates of chemical transformations, while thermodynamics describes the energy changes associated with these processes.

For the key transformations of this compound, such as oxidation and hydrolysis, the determination of kinetic and thermodynamic parameters is essential for understanding and predicting its behavior. These parameters include:

Activation Energy (Ea): The minimum energy required for a reaction to occur. mdpi.comresearchgate.net It can be determined from the slope of an Arrhenius plot. nih.gov

Pre-exponential Factor (A): A constant in the Arrhenius equation that relates to the frequency of collisions. mdpi.com

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from the reactants to the transition state. mdpi.comresearchgate.net

Entropy of Activation (ΔS‡): The change in entropy when the reactants form the transition state. mdpi.com

Gibbs Free Energy of Activation (ΔG‡): The change in Gibbs free energy associated with the formation of the transition state. A positive value suggests a non-spontaneous reaction. mdpi.comresearchgate.net

These parameters can be experimentally determined using techniques like thermogravimetric analysis (TGA) for thermal degradation or by monitoring the concentration of reactants and products over time for solution-phase reactions. mdpi.commdpi.com For example, the activation energy for the dehydration of glucose to 5-HMF has been reported as 66.2 kJ mol⁻¹. researchgate.net

Table 2: Key Thermodynamic Parameters in Reaction Analysis

Parameter Symbol Description
Enthalpy ΔH Represents the heat absorbed or released during a reaction at constant pressure. sdewes.org
Entropy ΔS A measure of the disorder or randomness of a system. mdpi.com
Gibbs Free Energy ΔG Determines the spontaneity of a reaction. A negative value indicates a spontaneous process. mdpi.comresearchgate.net

Mechanistic Studies of Interactions with Metal Centers and Catalysts

The sulfur atom in this compound can act as a ligand, coordinating to metal centers. This interaction can influence the reactivity of the compound and is relevant in the context of catalysis. The interaction between catalysts and their supports can significantly affect catalytic performance. mdpi.com

In catalytic processes, metal-support interactions can lead to changes in the electronic structure of the metal nanoparticles, enhancing their catalytic activity. mdpi.com For instance, in oxidation reactions, catalysts based on palladium (Pd) and copper (Cu) have been studied. mdpi.com The addition of a second metal can have synergistic effects, leading to lower activation energies and enhanced reaction rates. mdpi.com However, it can also lead to negative effects if one metal blocks the active sites of the other. mdpi.com Mechanistic studies in organometallic chemistry are crucial for understanding how these interactions facilitate chemical transformations and for the rational design of new catalysts. acs.org The interaction of this compound with metal catalysts could facilitate its oxidation or hydrolysis, depending on the nature of the metal and the reaction conditions.

Theoretical and Computational Chemistry of Dimethyl 4,4 Thiobisbutyrate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. rsc.org Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding detailed information about electron distribution and bonding. nih.govmdpi.com For Dimethyl 4,4'-thiobisbutyrate, these calculations can map the electron density, identify regions prone to electrophilic or nucleophilic attack, and quantify the nature of its chemical bonds.

The electronic structure is characterized by the central thioether (sulfide) linkage and the two terminal methyl ester functional groups. An analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The HOMO is likely localized around the sulfur atom, with its lone pairs of electrons, while the LUMO may be centered on the carbonyl carbons of the ester groups.

Table 1: Calculated Electronic Properties of this compound This table presents typical electronic properties that would be determined through quantum chemical calculations.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. The sulfur atom's lone pairs are likely major contributors.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. The carbonyl groups are potential sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's electronic excitability and kinetic stability.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Visualizes electron-rich (negative potential, e.g., around oxygen and sulfur atoms) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. researchgate.net
Dipole Moment A measure of the net molecular polarity.Reflects the asymmetry of charge distribution, influencing solubility and intermolecular forces.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions. rsc.org It allows for the mapping of the potential energy surface that connects reactants to products via a high-energy, transient species known as the transition state. mit.eduschrodinger.com Identifying the structure and energy of the transition state is essential for calculating the activation energy, which determines the reaction rate. mit.edu

For this compound, potential reactions of interest include the hydrolysis of its ester groups or the oxidation of the central sulfur atom to a sulfoxide (B87167) or sulfone. Computational models can simulate these pathways, providing detailed geometries for the reactants, transition states, and products. ims.ac.jp This information helps in understanding the feasibility of a reaction and designing catalysts to facilitate it. schrodinger.com Modern machine learning approaches are also being developed to accelerate the process of finding these elusive transition states. mit.edu

Table 2: Illustrative Components of a Reaction Pathway Calculation This table outlines the key energetic components calculated for a hypothetical reaction, such as ester hydrolysis.

ComponentDefinitionRelevance to Reaction Modeling
Reactant Energy (E_R) The calculated energy of the initial molecule(s) (e.g., this compound and water).Establishes the baseline energy for the reaction.
Transition State Energy (E_TS) The maximum energy point on the reaction coordinate.Represents the energy barrier that must be overcome for the reaction to proceed. mit.edu
Product Energy (E_P) The calculated energy of the final molecule(s) (e.g., 4,4'-thiobisbutyric acid and methanol).Determines the overall thermodynamics (exothermic or endothermic) of the reaction.
Activation Energy (E_a) The energy difference between the transition state and the reactants (E_TS - E_R).A key factor in determining the reaction rate. A lower activation energy implies a faster reaction.
Reaction Energy (ΔE) The energy difference between the products and the reactants (E_P - E_R).Indicates whether the overall reaction releases or consumes energy.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. arxiv.orgresearchgate.net These simulations are governed by a force field, a set of parameters that defines the potential energy of the system.

For a flexible molecule like this compound, MD is particularly useful for conformational analysis. wuxiapptec.com The two butyrate (B1204436) chains attached to the sulfur atom can rotate around several single bonds, allowing the molecule to adopt numerous shapes (conformers). MD simulations can explore the potential energy landscape to identify low-energy, stable conformations and the pathways for transitioning between them. ethz.ch

Furthermore, MD simulations can shed light on intermolecular interactions by modeling how multiple molecules of this compound behave in a condensed phase (liquid or amorphous solid). academie-sciences.fr By calculating properties like the radial distribution function, these simulations can reveal how the molecules arrange themselves and which parts of the molecules (e.g., the polar ester groups or the nonpolar alkyl chains) preferentially interact. arxiv.org

Table 3: Key Analyses from Molecular Dynamics Simulations

Analysis TypeInformation GainedApplication to this compound
Conformational Search Identifies stable (low-energy) conformers and their relative populations.Determines the preferred 3D shapes of the molecule, which can influence its physical properties and biological activity. wuxiapptec.com
Energy Landscapes Maps the potential energy as a function of specific dihedral angles or other coordinates.Visualizes the energy barriers between different conformations, indicating the molecule's flexibility.
Radial Distribution Functions (RDFs) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals the liquid structure and the preferred distances for intermolecular interactions between specific atom types (e.g., sulfur-sulfur or carbonyl-carbonyl interactions). academie-sciences.fr
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed structures over time.Assesses the stability of the molecule's conformation during the simulation. nih.gov

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are widely used to predict molecular properties and spectroscopic signatures that are crucial for chemical identification and characterization. arxiv.orgarxiv.org These predictions can guide experimental work and aid in the interpretation of experimental data.

Various physical and chemical properties of this compound have been computed and are available in public databases. nih.gov These include descriptors related to its size, polarity, and mass. For example, predicted Collision Cross Section (CCS) values provide information about the molecule's shape in the gas phase. uni.lu

Computational chemistry can also predict spectroscopic data. For instance, calculations can determine the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei and the vibrational frequencies corresponding to infrared (IR) absorption bands. nih.gov Comparing these predicted spectra with experimental ones is a powerful method for structure verification.

Table 4: Computed Molecular Properties of this compound

PropertyValueSource
Molecular Formula C10H18O4SPubChem nih.gov
Molecular Weight 234.31 g/mol PubChem nih.gov
Monoisotopic Mass 234.09258022 DaPubChem nih.gov
IUPAC Name methyl 4-(4-methoxy-4-oxobutyl)sulfanylbutanoatePubChem nih.gov
XLogP3 1.6PubChem nih.gov
InChIKey UWLNIOIUTIBVPI-UHFFFAOYSA-NPubChem nih.gov
SMILES COC(=O)CCCSCCCC(=O)OCPubChem nih.gov

Table 5: Predicted Collision Cross Section (CCS) Data CCS values are predicted for different adducts of the molecule as they would be observed in ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)Source
[M+H]+ 235.09986154.0PubChemLite uni.lu
[M+Na]+ 257.08180159.4PubChemLite uni.lu
[M-H]- 233.08530153.8PubChemLite uni.lu
[M+NH4]+ 252.12640172.3PubChemLite uni.lu
[M+K]+ 273.05574158.6PubChemLite uni.lu

Role As a Monomer or Additive in Polymer Science and Materials Research

Incorporation as a Monomeric Unit in Polymer Synthesis

Dimethyl 4,4'-thiobisbutyrate can serve as a building block for the creation of novel sulfur-containing polyesters. Its bifunctional nature, with two methyl ester groups, enables it to participate in polymerization reactions, leading to the formation of long-chain macromolecules.

Polymerization Mechanisms and Kinetics

The primary mechanism for incorporating this compound into a polymer backbone is through condensation polymerization , also known as step-growth polymerization. In this process, the dimethyl ester reacts with a diol (a molecule with two hydroxyl groups) in a transesterification reaction. This reaction forms an ester linkage and releases methanol (B129727) as a byproduct. The continuous repetition of this step leads to the growth of the polyester (B1180765) chain.

The kinetics of this polymerization are influenced by several factors, including temperature, catalyst, and the reactivity of the comonomers. Typically, the reaction is carried out at elevated temperatures (150-250°C) under a vacuum to facilitate the removal of methanol and drive the equilibrium towards polymer formation. Common catalysts for this type of reaction include metal salts such as antimony trioxide or titanium-based compounds. The rate of polymerization generally follows second-order kinetics, dependent on the concentration of both the diester and the diol.

Copolymerization Studies with Other Monomers

To tailor the properties of the resulting polymers, this compound can be copolymerized with other dicarboxylic acid esters or diols. This approach allows for the creation of random or block copolymers with a wide range of characteristics. For instance, copolymerizing with aromatic diesters can enhance the thermal stability and mechanical strength of the resulting polyester. Conversely, incorporating long-chain flexible diols can increase the elasticity and lower the glass transition temperature of the material.

The reactivity ratios of the comonomers play a crucial role in determining the final polymer microstructure. These ratios describe the relative rates at which each monomer adds to the growing polymer chain. By carefully selecting comonomers with appropriate reactivity ratios, chemists can control the distribution of the monomeric units along the polymer backbone, thereby fine-tuning the material's properties.

Application as a Polymer Additive

Beyond its role as a monomer, this compound can also be utilized as an additive to modify the properties of existing polymers. Its thioether and ester functionalities can interact with polymer chains, influencing their behavior during processing and in their final application.

Function as a Stabilizer or Modifier in Polymer Formulations

The sulfur atom in this compound can act as a thermal stabilizer , particularly in polymers that are susceptible to degradation at high temperatures, such as polyvinyl chloride (PVC). During processing, the thioether group can scavenge free radicals and decompose hydroperoxides, which are key intermediates in the thermal degradation process. This helps to prevent discoloration and maintain the mechanical integrity of the polymer.

Furthermore, its ester groups can impart a plasticizing effect . Plasticizers are small molecules that increase the flexibility and reduce the brittleness of a polymer by lowering its glass transition temperature (Tg). When blended with a polymer, this compound can position itself between the polymer chains, increasing the free volume and allowing for greater chain mobility. bldpharm.comsigmaaldrich.com

Influence on Polymerization Processes

Effect on Polymer Structure-Property Relationships

The incorporation of this compound, either as a monomer or an additive, has a significant impact on the final properties of the polymer.

The presence of the flexible thioether linkage in the polymer backbone, when used as a monomer, can lead to a lower glass transition temperature (Tg) compared to analogous polyesters without the sulfur atom. This is because the C-S-C bond is more flexible than a C-C bond, allowing for easier rotation and movement of the polymer chains. A lower Tg generally translates to a more flexible and less rigid material at room temperature.

When used as a plasticizer, the primary effect is a reduction in the glass transition temperature . The extent of this reduction is dependent on the concentration of the additive and its compatibility with the polymer matrix. This increased chain mobility also affects the mechanical properties, typically leading to a decrease in tensile strength and modulus but an increase in elongation at break , making the material more ductile.

The introduction of sulfur atoms can also influence the refractive index of the polymer. Sulfur is known to increase the refractive index of organic materials, which could be a desirable property for optical applications.

Below is a table summarizing the potential effects of this compound on polymer properties:

PropertyEffect of Incorporation as MonomerEffect of Use as Additive (Plasticizer)
Glass Transition Temperature (Tg) DecreaseDecrease
Flexibility IncreaseIncrease
Tensile Strength Dependent on copolymer structureDecrease
Elongation at Break Dependent on copolymer structureIncrease
Thermal Stability Potentially enhanced due to thioetherCan act as a thermal stabilizer
Refractive Index IncreaseMinimal effect at low concentrations

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific role of This compound as a monomer or additive in the context of polymer degradation and chemical recyclability.

Therefore, it is not possible to provide an article on "Degradation and Chemical Recyclability of Polymers Containing this compound Units" at this time. Further research and publication in this specific area would be required to generate the requested information.

Environmental Transformation and Fate Research

Photodegradation Studies in Aquatic and Terrestrial Environments

Specific photodegradation studies on Dimethyl 4,4'-thiobisbutyrate have not been identified. However, the presence of the thioether sulfur atom suggests that photodegradation is a plausible transformation pathway. Aliphatic thioethers can undergo photo-oxidation in the presence of photosensitizers, leading to the formation of sulfoxides and, subsequently, sulfones. The hydroxyl radical (•OH), a highly reactive species formed photochemically in sunlit waters, is known to react with aliphatic thioethers. This reaction can lead to the oxidation of the sulfur atom.

In aquatic environments, the photodegradation of organosulfur compounds can be influenced by the presence of dissolved organic matter (DOM), which can act as a photosensitizer, and nitrate, which can generate hydroxyl radicals upon photolysis. While the ester groups themselves are not primary chromophores that absorb sunlight, the thioether linkage can be susceptible to photochemical transformation. Similarly, in terrestrial environments, photolytic processes on the soil surface could contribute to the degradation of this compound, likely through similar oxidative pathways involving the sulfur atom. It has been noted that a significant portion of natural organic sulfur compounds can be degraded upon exposure to sunlight in iron-rich waters, which are common in some terrestrial environments like mine pit lakes. nih.gov

Biodegradation Pathways and Microbial Degradation Studies

While no specific microbial degradation studies for this compound were found, the molecule contains functional groups that are generally susceptible to microbial attack. The primary route of biodegradation is expected to be the enzymatic hydrolysis of the ester linkages. Carboxylesterases, a broad class of enzymes found in many microorganisms, catalyze the cleavage of ester bonds. This would result in the formation of methanol (B129727) and 4,4'-thiobisbutyric acid.

Following the initial hydrolysis, the resulting dicarboxylic acid, 4,4'-thiobisbutyric acid, would be further metabolized. The biodegradation of dicarboxylic acids can proceed through various pathways, including β-oxidation, which is a common mechanism for the degradation of fatty acids. The thioether linkage may also be a target for microbial metabolism. The metabolism of organosulfur compounds is a key part of the biogeochemical sulfur cycle, and various microorganisms are capable of transforming these compounds. frontiersin.orgtandfonline.comosu.edunih.govresearchgate.net

Table 1: Predicted Initial Biodegradation Steps of this compound

StepReactionEnzyme ClassProducts
1Hydrolysis of one methyl ester groupCarboxylesteraseMethyl 4-(3-carboxypropylsulfanyl)butyrate and Methanol
2Hydrolysis of the second methyl ester groupCarboxylesterase4,4'-Thiobisbutyric acid and Methanol
3Further degradation of 4,4'-thiobisbutyric acidVarious enzymesIntermediates of central metabolism

Abiotic Transformation Processes (e.g., hydrolysis, redox reactions)

Hydrolysis: The most significant abiotic transformation process for this compound is likely to be the hydrolysis of its ester groups. lumenlearning.com Ester hydrolysis can be catalyzed by both acids and bases. chemguide.co.uk In environmental settings, this reaction occurs in water, and the rate is dependent on the pH and temperature of the surrounding medium. nist.gov Generally, the hydrolysis of aliphatic esters is slow at neutral pH but increases under acidic or alkaline conditions. chemguide.co.uknist.gov The hydrolysis of this compound would yield methanol and 4,4'-thiobisbutyric acid. The hydrolytic stability of esters can be influenced by steric hindrance around the carbonyl group; however, this compound is a linear aliphatic ester and is expected to have a hydrolytic stability comparable to other simple methyl esters. lubesngreases.comresearchgate.net

Redox Reactions: The thioether sulfur atom in this compound is susceptible to oxidation. In aquatic environments, abiotic oxidation can occur through reactions with various oxidants, such as hydroxyl radicals, which can be generated photochemically. Spontaneous oxidation of thioethers at the air-water interface has also been reported, leading to the formation of sulfoxides and sulfones. acs.orgresearchgate.net This process could be relevant for the compound if it partitions to the surface of water bodies. The oxidation of the thioether would lead to the formation of Dimethyl 4,4'-sulfinylbisbutyrate and subsequently Dimethyl 4,4'-sulfonylbisbutyrate.

Modeling of Environmental Persistence and Mobility

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemical compounds. researchgate.netecetoc.org These models use the chemical structure of a substance to estimate its physicochemical properties and environmental persistence. For this compound, QSAR models could be employed to predict key parameters such as its octanol-water partition coefficient (log Kow), soil organic carbon-water partitioning coefficient (Koc), and biodegradation half-life.

Several software packages and databases, such as the OPERA models, provide predictions for a wide range of environmental fate endpoints. researchgate.net These models are developed based on large datasets of experimentally determined values for a diverse set of chemicals. researchgate.net By inputting the structure of this compound into these models, it would be possible to obtain estimates of its persistence in different environmental compartments (air, water, soil) and its potential for mobility. Environmental persistence is a key factor in assessing the potential for long-range transport and exposure. nih.govresearchgate.net

Table 2: Examples of Environmental Fate Parameters Estimated by QSAR Models

ParameterDescriptionImportance for Environmental Fate
Log KowOctanol-water partition coefficientIndicates the potential for bioaccumulation in organisms.
KocSoil organic carbon-water partitioning coefficientPredicts the tendency of a chemical to adsorb to soil and sediment.
Biodegradation Half-LifeThe time it takes for half of the chemical to be degraded by microorganisms.A key indicator of persistence in the environment.
Atmospheric Oxidation RateThe rate of reaction with hydroxyl radicals in the atmosphere.Determines the persistence of the chemical in the air.

Study of Transformation Products and Their Environmental Implications

Based on the expected degradation pathways, the primary transformation products of this compound are likely to be:

4,4'-Thiobisbutyric acid: Formed via the hydrolysis of the ester groups. As a dicarboxylic acid, it is expected to be more water-soluble than the parent compound and susceptible to further microbial degradation.

Methanol: Also formed during ester hydrolysis. Methanol is readily biodegradable in the environment.

Dimethyl 4,4'-sulfinylbisbutyrate: The product of the oxidation of the thioether sulfur to a sulfoxide (B87167).

Dimethyl 4,4'-sulfonylbisbutyrate: The product of further oxidation of the sulfoxide to a sulfone.

4,4'-Sulfinylbisbutyric acid and 4,4'-Sulfonylbisbutyric acid: These would be formed if the thioether is oxidized prior to or after the hydrolysis of the ester groups.

The environmental implications of these transformation products would depend on their own persistence, mobility, and toxicity. In general, the initial hydrolysis products, 4,4'-thiobisbutyric acid and methanol, are not expected to be of high environmental concern due to their likely biodegradability. The oxidized sulfur-containing products may have different environmental properties compared to the parent compound. A comprehensive environmental risk assessment would require further investigation into the fate and effects of these potential transformation products. The degradation of some xenobiotic aromatic compounds can lead to intermediates that enter central metabolic pathways like the tricarboxylic acid cycle. mdpi.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating Dimethyl 4,4'-thiobisbutyrate from reaction mixtures, impurities, or biological matrices, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a suitable technique for the analysis of this compound. The method separates compounds based on their polarity. Given the ester functional groups and the thioether linkage, a C18 column would provide effective separation. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed, often in a gradient elution mode to ensure good resolution. nih.govjetir.org Detection can be achieved using a UV detector, as the carbonyl groups in the ester functions are expected to show absorbance at low wavelengths (around 210 nm). jetir.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net this compound, being a moderately sized ester, is amenable to GC analysis. The sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column) based on its boiling point and interactions with the stationary phase. researchgate.net The separated compound then enters the mass spectrometer, which provides both quantification and structural information based on its mass-to-charge ratio and fragmentation pattern. nih.gov This dual detection capability makes GC-MS an invaluable tool for both identification and purity assessment. researchgate.netnih.gov

Table 1: Representative Chromatographic Conditions for this compound Analysis
ParameterHPLC MethodGC-MS Method
ColumnReverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govCapillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier GasAcetonitrile:Water (gradient elution)Helium (constant flow, e.g., 1 mL/min)
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV Detector at 210 nmMass Spectrometer (e.g., 70 eV Electron Ionization)
TemperatureAmbient or controlled (e.g., 35°C)Temperature-programmed oven (e.g., 100°C to 280°C)
Injection Volume10-20 µL1 µL (split/splitless injection)

Spectroscopic Methods for Structural Elucidation (e.g., NMR, FTIR, Raman)

Spectroscopic techniques probe the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation, providing a detailed "fingerprint" of its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. researchgate.net For this compound, ¹H NMR would show distinct signals for the different types of protons, and ¹³C NMR would identify each unique carbon atom. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, confirming the complete structural framework. hyphadiscovery.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
Atom TypePositionPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
Carbonyl CarbonC1, C1'-~173
Methylene (B1212753) Carbon α to C=OC2, C2'~2.4 (t, 4H)~33
Methylene Carbon β to C=OC3, C3'~2.0 (quintet, 4H)~24
Methylene Carbon α to SulfurC4, C4'~2.6 (t, 4H)~31
Methoxy (B1213986) Carbon-OCH₃~3.7 (s, 6H)~51

Note: s = singlet, t = triplet. Predicted values are estimates based on standard chemical shift tables.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: FTIR and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. FTIR is based on the absorption of infrared radiation, while Raman involves the inelastic scattering of monochromatic light. For this compound, FTIR would clearly show a strong absorption band for the C=O stretch of the ester groups. Raman spectroscopy would be particularly useful for detecting the C-S stretching vibration, which is often weak in FTIR spectra.

Table 3: Key Expected Vibrational Frequencies for this compound
Vibrational ModeExpected FTIR Peak (cm⁻¹)Expected Raman Shift (cm⁻¹)Notes
C-H Stretch (Aliphatic)2850-30002850-3000From CH₂ and CH₃ groups.
C=O Stretch (Ester)~1735 (Strong)~1735 (Weak)Characteristic strong peak in FTIR.
C-O Stretch (Ester)1150-12501150-1250Often a complex region with multiple bands.
C-S Stretch (Thioether)600-800 (Weak)600-800 (Medium)Often more prominent in the Raman spectrum.

Thermal Analysis Techniques for Decomposition Behavior and Stability (e.g., TGA, DSC)

Thermal analysis techniques are used to study the effect of heat on a material, providing critical information about its thermal stability, melting point, and decomposition profile. robertson-microlit.comlibretexts.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. impactfactor.org A TGA analysis of this compound would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material. The analysis would likely show a single-step or multi-step mass loss as the molecule breaks down at elevated temperatures. researcher.life

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique can identify thermal events such as melting, crystallization, and decomposition. robertson-microlit.com For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point, followed by endothermic or exothermic events associated with its decomposition at higher temperatures. libretexts.org

Table 4: Hypothetical Thermal Analysis Data for this compound
TechniqueObserved EventApproximate Temperature Range (°C)Information Obtained
DSCMeltingVariable (dependent on purity)Melting Point (Tm), Enthalpy of Fusion (ΔHf)
TGADecomposition Onset> 200°CIndicates the beginning of thermal instability.
TGA/DSCDecomposition> 250°CDecomposition profile, mass loss percentage, and whether the process is endothermic or exothermic.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. nih.gov The molecular weight of this compound is 234.31 g/mol . ncats.io

When analyzed by a technique like GC-MS using electron ionization (EI), the this compound molecule will form a molecular ion (M⁺•) corresponding to its molecular weight. This high-energy ion will then undergo predictable fragmentation, breaking at its weakest bonds or through characteristic rearrangements. Analysis of these fragment ions helps to piece together the original structure, confirming the identity of the compound. Plausible fragmentation pathways include cleavage alpha to the sulfur atom, loss of the methoxy group (-•OCH₃), and cleavage of the ester group (-•COOCH₃).

Table 5: Plausible Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment Structure/Identity
234[M]⁺• (Molecular Ion)
203[M - •OCH₃]⁺
175[M - •COOCH₃]⁺
117[CH₃OOC(CH₂)₃S]⁺
101[CH₃OOC(CH₂)₂CH₂]⁺
87[•CH₂(CH₂)₂COOCH₃]⁺ (from McLafferty rearrangement)
74[CH₂=C(OH)OCH₃]⁺• (from McLafferty rearrangement)
59[COOCH₃]⁺

Synthesis and Characterization of Derivatives and Analogues

Design and Synthesis of Structurally Modified Dimethyl 4,4'-thiobisbutyrate Analogues

The design of analogues of this compound focuses on systematic modifications to its core structure to probe and alter its physicochemical properties. The primary strategies for structural modification include altering the length of the alkyl chains, substituting the terminal methyl ester groups with other functionalities, and modifying the electronic environment of the central thioether sulfur atom.

A common synthetic route to thioethers involves the nucleophilic substitution (S_N2) reaction between an alkyl halide and a thiolate. masterorganicchemistry.comyoutube.com Analogues of this compound can be synthesized by reacting a difunctional electrophile with a sulfur nucleophile or vice-versa. For instance, the reaction of sodium sulfide (B99878) with two equivalents of a methyl 4-halobutyrate would yield the parent compound. To create analogues, variations of this approach are employed. For example, using different alkyl 4-halobutyrates (e.g., ethyl, propyl) would lead to analogues with different ester groups. Alternatively, reacting a dithiol with two equivalents of an alkyl haloacetate can produce related thioether dicarboxylates.

Another versatile method for thioether synthesis is the thiol-ene "click" reaction, which involves the addition of a thiol to an alkene. researchgate.net This approach allows for the synthesis of complex thioether derivatives in high yields under mild conditions.

The characterization of these newly synthesized analogues relies on a suite of standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbon-hydrogen framework and the successful incorporation of the intended structural modifications. Infrared (IR) spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) stretch of the ester and the C-S stretch of the thioether. Mass spectrometry (MS) confirms the molecular weight of the synthesized compounds.

Analogue NameStructural ModificationSynthetic Precursors (Example)Characterization Techniques
Diethyl 4,4'-thiobisbutyrate Methyl ester replaced with ethyl esterSodium sulfide, Ethyl 4-bromobutyrate¹H NMR, ¹³C NMR, IR, MS
Dimethyl 3,3'-thiobispropionate Butyrate (B1204436) chain shortened to propionateSodium sulfide, Methyl 3-bromopropionate¹H NMR, ¹³C NMR, IR, MS
Dimethyl 4,4'-sulfonylbisbutyrate Thioether oxidized to sulfoneThis compound, H₂O₂¹H NMR, ¹³C NMR, IR (S=O stretch)
4,4'-Thiobisbutyric acid Ester groups hydrolyzed to carboxylic acidsThis compound, NaOH(aq)¹H NMR, ¹³C NMR, IR (O-H stretch)

Comparative Reactivity and Mechanistic Studies of Analogues

The reactivity of this compound analogues is primarily centered on the thioether linkage and the terminal ester groups. The thioether moiety is susceptible to oxidation, which can be a controlled process to yield sulfoxides and subsequently sulfones. masterorganicchemistry.com

The oxidation of thioethers by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) has been studied extensively. nih.govnih.gov The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant. nih.gov The rate of this oxidation is highly dependent on the electronic properties of the groups surrounding the sulfur atom. Electron-donating groups increase the nucleophilicity of the sulfur, accelerating the reaction, while electron-withdrawing groups have the opposite effect. nih.gov

For example, an analogue with electron-withdrawing groups on the alkyl chains would exhibit a slower oxidation rate compared to the parent compound. Kinetic studies, often monitored by UV-vis spectroscopy or NMR, can quantify these differences in reactivity by determining the reaction rate constants. nih.gov Mechanistic investigations may involve trapping experiments and spectroscopic analysis to identify reactive intermediates, such as sulfide radical cations or persulfoxide species, particularly in photooxidation processes. rsc.org

The ester functional groups are susceptible to hydrolysis, typically under acidic or basic conditions, to yield the corresponding dicarboxylic acid, 4,4'-thiobisbutyric acid. The rate of hydrolysis can also be influenced by steric hindrance around the carbonyl group. Analogues with bulkier ester groups (e.g., tert-butyl) would be expected to hydrolyze more slowly than the methyl or ethyl esters.

AnalogueKey ReactionRelative Reactivity (Predicted)Mechanistic Feature
This compound Oxidation to sulfoxide (B87167)BaselineNucleophilic attack by sulfur on oxidant nih.gov
Analogue with electron-withdrawing groups Oxidation to sulfoxideSlowerReduced sulfur nucleophilicity
Analogue with electron-donating groups Oxidation to sulfoxideFasterIncreased sulfur nucleophilicity
Di-tert-butyl 4,4'-thiobisbutyrate Ester HydrolysisSlowerIncreased steric hindrance at carbonyl carbon

Structure-Reactivity and Structure-Function Relationship Investigations for Related Compounds

Structure-reactivity relationships (SRRs) for thioether-containing compounds are well-established, particularly concerning oxidation. A Hammett plot, which correlates reaction rates with a substituent's electronic properties, can be used to predict the rate of thioether oxidation based on the electronic effects of nearby functional groups. nih.gov For analogues of this compound, modifications to the alkyl chain or ester group that alter the electron density on the sulfur atom will predictably change its reactivity towards oxidants. nih.gov Steric effects also play a crucial role; bulky substituents near the sulfur atom can hinder the approach of reactants, slowing down the reaction rate. nih.govresearchgate.net

In biological contexts, thioether bonds are often used as stable, reduction-resistant replacements for disulfide bonds in therapeutic peptides. nih.gov The design of such analogues focuses on maintaining the structural integrity and biological activity of the parent molecule while improving its stability. The specific geometry of the thioether bridge is critical for function, and even small changes, such as substituting a sulfur atom for a methylene (B1212753) group (-S- to -CH₂-), can significantly impact binding affinity and inhibitory activity. nih.gov Therefore, understanding the relationship between the three-dimensional structure of thioether-containing molecules and their function is crucial for designing new materials and therapeutic agents. rsc.org

Structural FeatureEffect on Reactivity/PropertyPotential Function
Thioether (-S-) Readily oxidized; flexible linkerLinker in polymers; precursor for sulfoxides
Sulfoxide (-SO-) More polar; chiral center at sulfurLigand for metal coordination; introduces polarity
Sulfone (-SO₂-) Highly polar; H-bond acceptorComponent in stable polymers; modifies solubility
Long alkyl chains Increased hydrophobicityPlasticizers; phase-transfer agents
Terminal ester groups Site for hydrolysis or transesterificationMonomer for polyester (B1180765) synthesis

Q & A

Q. What are the standard synthetic routes for Dimethyl 4,4'-thiobisbutyrate, and what are the key optimization parameters?

Answer: this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting thiobisbutyric acid with methanol under acidic catalysis. Key optimization parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may risk decomposition.
  • Catalyst : Sulfuric acid or p-toluenesulfonic acid (p-TsOH) are effective for esterification.
  • Solvent : Anhydrous conditions (e.g., toluene or dichloromethane) prevent hydrolysis.
  • Molar ratios : Excess methanol (2.5–3.0 equivalents) drives the reaction to completion.

For reproducibility, document yields, reaction times, and purification methods (e.g., column chromatography or recrystallization). Include full characterization data (NMR, IR, melting point) as outlined in synthesis protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer: Critical techniques include:

  • ¹H/¹³C NMR : Identify protons adjacent to the thioether group (δ 2.8–3.2 ppm for -S-CH₂-) and ester carbonyls (δ 170–175 ppm). Compare with reference spectra for thiobisbutyrate derivatives .
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and S-C bonds (~650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

For accurate assignments, use deuterated solvents (e.g., CDCl₃) and cross-reference with databases. Document splitting patterns in NMR to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for thiobisbutyrate derivatives?

Answer: Discrepancies may arise from solvent effects, impurities, or instrument calibration. Mitigation strategies:

Replicate experiments : Synthesize the compound under identical conditions and compare data.

Variable temperature NMR : Assess conformational flexibility (e.g., rotamers affecting splitting patterns).

Spiking experiments : Add a known reference compound to confirm peak assignments.

Literature cross-validation : Compare with structurally analogous compounds (e.g., sulfur-containing esters) .

Example : If δ 3.1 ppm (S-CH₂) splits into a multiplet, test deuterated DMSO to evaluate hydrogen bonding effects .

Q. What strategies are recommended for improving the thermal stability of this compound in catalytic applications?

Answer: Thermal stability is critical for applications like polymer catalysis. Optimize via:

  • Additive screening : Incorporate antioxidants (e.g., BHT) to inhibit radical degradation.
  • Solvent selection : Use high-boiling solvents (e.g., DMF) to reduce thermal stress.
  • Kinetic studies : Monitor decomposition via TGA or DSC to identify degradation thresholds (e.g., >120°C).

Q. Experimental Design :

Prepare samples with/without stabilizers.

Heat at 10°C/min increments under nitrogen.

Analyze residue via FTIR to identify degradation byproducts (e.g., sulfoxides or disulfides) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers .

Methodological Guidance

Q. How should researchers design experiments to assess the reactivity of this compound in different solvent systems?

Answer:

  • Solvent polarity screening : Test polar (e.g., DMSO), aprotic (e.g., THF), and protic (e.g., ethanol) solvents.
  • Kinetic profiling : Use HPLC or GC to monitor reaction rates (e.g., hydrolysis or nucleophilic substitution).
  • Control variables : Fix temperature (25°C) and concentration (0.1 M) while varying solvents.

Q. Example Workflow :

Dissolve 100 mg compound in 10 mL solvent.

Aliquot samples at t = 0, 1, 3, 6 hours.

Quench reactions and analyze via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.